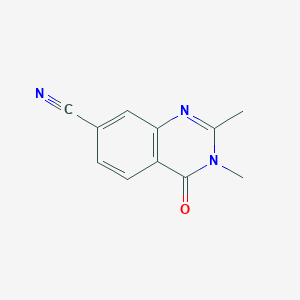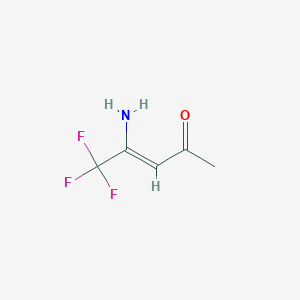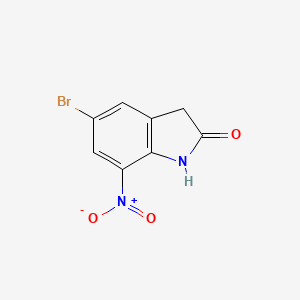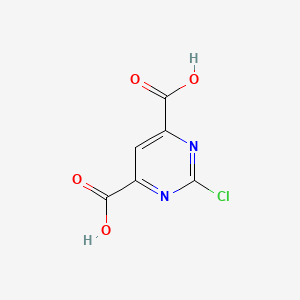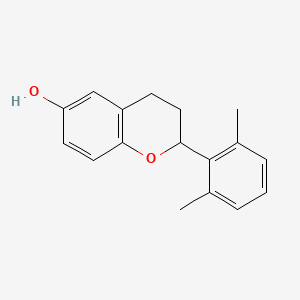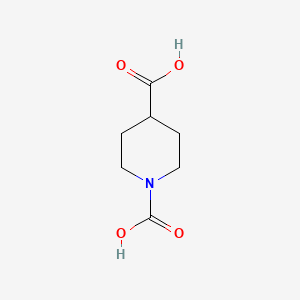![molecular formula C16H24O3 B13891433 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde CAS No. 120873-97-4](/img/structure/B13891433.png)
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is an organic compound with the molecular formula C16H24O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 3-position and an ethylhexyl ether group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with 2-ethylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 2-ethylhexanol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethylhexyl ether groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
類似化合物との比較
Similar Compounds
4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxyphenol: Similar structure but with a phenol group instead of an aldehyde group.
Uniqueness
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its aldehyde group allows for further chemical modifications, while the methoxy and ethylhexyl ether groups enhance its solubility and stability.
特性
CAS番号 |
120873-97-4 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
4-(2-ethylhexoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-15-9-8-14(11-17)10-16(15)18-3/h8-11,13H,4-7,12H2,1-3H3 |
InChIキー |
VPUXLKRUNXCFRC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=C(C=C(C=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




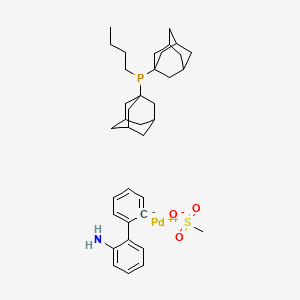

![6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13891380.png)
![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
